molecular formula C17H20ClFN2O2S B2941728 (2-Fluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351659-42-1

(2-Fluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2941728
CAS No.: 1351659-42-1
M. Wt: 370.87
InChI Key: PWMMDHSCJRBMJL-UHFFFAOYSA-N
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Description

The compound (2-Fluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride is an organofluorine compound characterized by the presence of fluorine, piperazine, hydroxy, and thiophene functional groups. This molecule represents an intersection of various functional groups, each contributing unique properties and reactivity profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride typically involves a multi-step process. It starts with the fluorination of a phenyl precursor, followed by the introduction of the piperazine ring. The hydroxyethyl group is then added to the piperazine nitrogen, and finally, the thiophene moiety is introduced.

Industrial Production Methods: On an industrial scale, the synthesis may be optimized for yield and efficiency by employing specialized reagents and catalysts. For instance, the use of microwave-assisted synthesis can significantly reduce reaction times. Moreover, purification methods such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (2-Fluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents like dichloromethane and temperature control to favor desired products.

Major Products: The major products formed depend on the type of reaction. For instance, oxidation may yield corresponding ketones or acids, while reduction could convert ketones to alcohols. Substitution reactions generally introduce new functional groups, altering the molecule's reactivity and properties.

Scientific Research Applications

(2-Fluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride has diverse applications in scientific research, especially in the fields of chemistry, biology, and medicine.

Chemistry: In chemistry, it is used as a building block for more complex molecules due to its multiple functional groups.

Biology: In biology, its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways.

Medicine: In medicine, the compound can be investigated for its pharmacological properties, including its potential as a therapeutic agent due to its interaction with specific molecular targets.

Industry: In industrial applications, the compound's synthesis and reactivity can inform the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for (2-Fluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, leading to various effects, depending on the specific target.

Comparison with Similar Compounds

Compared to other similar compounds, such as (2-Chlorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone and (2-Bromophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone, this compound's uniqueness lies in its fluorine atom. Fluorine significantly influences the molecule's reactivity and interaction with biological targets, often enhancing its stability and binding affinity.

List of Similar Compounds:
  • (2-Chlorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone

  • (2-Bromophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone

  • (2-Iodophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone

This compound's complexity and varied applications make it a fascinating subject of study within multiple scientific disciplines. Now, what else is on your mind?

Properties

IUPAC Name

(2-fluorophenyl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S.ClH/c18-14-5-2-1-4-13(14)17(22)20-9-7-19(8-10-20)12-15(21)16-6-3-11-23-16;/h1-6,11,15,21H,7-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMMDHSCJRBMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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